
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine
概要
説明
The compound 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is a derivative of piperazine, which is a chemical structure of interest in the development of various pharmaceutical agents. Piperazine derivatives are known for their potential biological activities, and modifications to the piperazine ring can lead to compounds with diverse therapeutic properties.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, a four-component cyclocondensation process has been utilized to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although this synthesis does not directly pertain to this compound, it provides insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their potential interactions and biological activities. For example, the crystal structure of a related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, has been determined through X-ray crystallography to be monoclinic with a space group P21/c. The lattice parameters and the presence of intermolecular interactions such as C–H···O hydrogen bonding and C(aryl)–H···π interactions contribute to the stability of the crystal lattice . These findings are relevant as they provide a basis for understanding the structural characteristics that might be expected for this compound.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring. While specific chemical reactions of this compound are not detailed in the provided papers, the presence of functional groups such as the nitro group and the fluoro substituent suggests that it may undergo reactions typical of nitroaromatic compounds, such as reduction or nucleophilic substitution, and may interact with biological targets through its fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their molecular structure. The thermal stability of a related compound was assessed using TG–DTA and DSC, indicating that such analyses are important for understanding the behavior of these compounds under various conditions . Although the exact physical and chemical properties of this compound are not provided, the studies on similar compounds suggest that it may exhibit significant thermal stability and specific intermolecular interactions that could affect its solubility, melting point, and other physical properties.
Biological Evaluation
Piperazine derivatives have been evaluated for their biological activities. For instance, certain synthesized piperazine compounds have shown excellent antibacterial and antifungal activities when compared to standard drugs . While the biological evaluation of this compound is not directly reported, the structural similarities to other active piperazine derivatives suggest potential for biological activity, which could be explored in future studies.
科学的研究の応用
PET Tracers in Neuropsychiatric Disorders
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine derivatives have been explored as potential PET (Positron Emission Tomography) tracers. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, developed through the modification of this compound, showed promise as reversible, selective, and high-affinity 5-HT1A receptor antagonists. They displayed high brain uptake and slow clearance, suggesting potential for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Crystallographic Studies
This compound has also been a subject of crystallographic studies. The synthesis and successful growth of single crystals of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine were achieved. X-ray crystallography revealed a monoclinic crystal structure, providing insights into the molecular interactions and stability of the compound. These studies are crucial for understanding the physical properties and potential applications of these molecules (Awasthi et al., 2014).
Synthesis and Biological Activities
The chemical synthesis and biological evaluation of this compound derivatives have been extensively studied. These derivatives have been evaluated for their potential as dopamine transporter (DAT) inhibitors, which could have implications for treating conditions like Parkinson's disease and other neuropsychiatric disorders. For example, novel derivatives with various substituents showed significant binding affinity to DAT, indicating potential therapeutic applications (Hsin et al., 2008).
作用機序
Target of Action
It is known that piperazine-containing molecules possess various biological activities and have been reported as antivirals for effectively inhibiting human immunodeficiency virus (hiv-1) and human rhinovirus (hrv-3) infection .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may interfere with the replication cycle of viruses .
Pharmacokinetics
The piperazine scaffold is a key pharmacophoric element in the design, synthesis, and biological evaluation of novel therapeutic agents .
Result of Action
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may inhibit the replication of certain viruses .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
特性
IUPAC Name |
1-ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXGMZBNFICRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


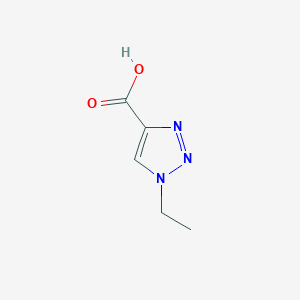
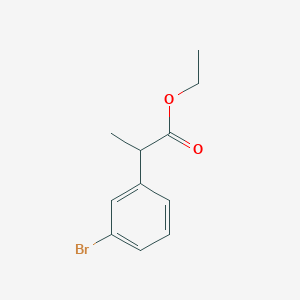

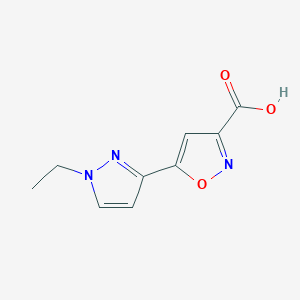

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)
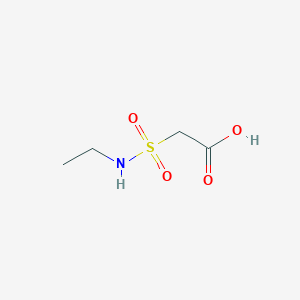
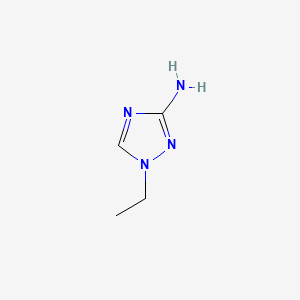
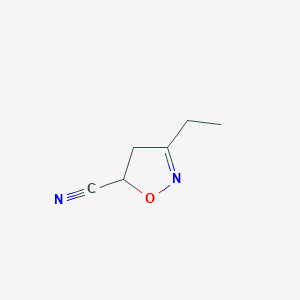

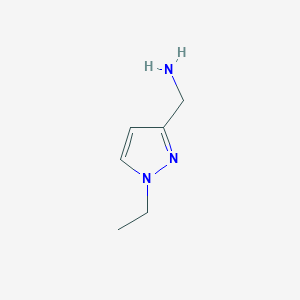
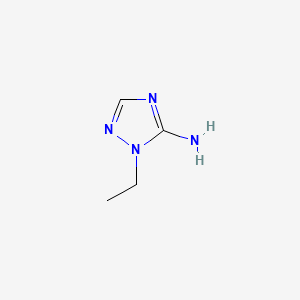
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)